molecular formula C7H12F2N4S B3038693 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 886496-06-6

3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B3038693
CAS No.: 886496-06-6
M. Wt: 222.26 g/mol
InChI Key: QWKXFWOAZSFOTR-UHFFFAOYSA-N
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Description

3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common method is the reaction of a suitable triazole precursor with difluoromethylating agents under radical conditions. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-(butylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(butylthio)-5-(methyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties make it particularly valuable in applications requiring enhanced bioavailability and stability.

Properties

IUPAC Name

3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N4S/c1-2-3-4-14-7-12-11-6(5(8)9)13(7)10/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKXFWOAZSFOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 5
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

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